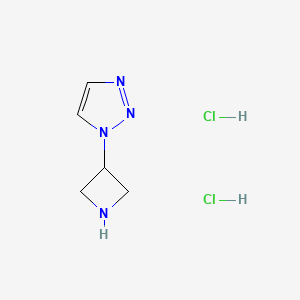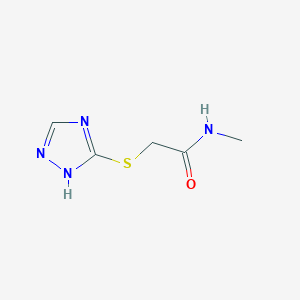![molecular formula C13H21F2NO4 B2862303 4-(2,2-Difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid CAS No. 1519149-94-0](/img/structure/B2862303.png)
4-(2,2-Difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H21F2NO4 and its molecular weight is 293.311. The purity is usually 95%.
BenchChem offers high-quality 4-(2,2-Difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2-Difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Persistence and Bioaccumulation
Perfluorinated acids, including PFCAs and PFASs, are known for their environmental persistence and have been detected in various wildlife across the globe. The bioaccumulation potential of these compounds is directly related to the length of the fluorinated carbon chain. Research indicates that PFASs are more bioaccumulative than PFCAs of the same fluorinated carbon chain length. However, PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria. More research is necessary to fully characterize the bioaccumulation potential of PFCAs with longer fluorinated carbon chains, as these may exhibit partitioning behavior similar to or greater than perfluorooctane sulfonate (PFOS) (Conder et al., 2008).
Environmental and Health Risks of Fluorinated Alternatives
The transition to replace long-chain PFCAs and PFASs with fluorinated alternatives has been ongoing since 2000. However, information on these replacements, including their chemical identities, environmental releases, persistence, and exposure to biota and humans, remains limited. It is unclear whether fluorinated alternatives are safe for humans and the environment. This highlights the need for cooperation among stakeholders to generate missing data for meaningful risk assessments (Wang et al., 2013).
Microbial Degradation of Polyfluoroalkyl Chemicals
Many polyfluoroalkyl chemicals are potential precursors to perfluoroalkyl acid (PFAA) precursors. When released into the environment, microbial degradation can result in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as PFOA and PFOS. These PFAAs are subject to regulations due to their toxic profiles. The microbial degradation pathways, half-lives of precursors, defluorination potential, and novel degradation intermediates are crucial areas of research to evaluate the environmental fate and effects of these precursors and their links to PFSAs and PFCAs (Liu & Mejia Avendaño, 2013).
Developmental Toxicity
Perfluoroalkyl acids such as PFOS and PFOA have applications in numerous industrial and consumer products. The developmental toxicity of these compounds in rodents has prompted consideration of their relevance to human health risk. This area of research suggests several avenues that would further support the risk assessment of these perfluorinated organic chemicals (Lau et al., 2004).
Propiedades
IUPAC Name |
4-(2,2-difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-6-4-13(5-7-16,10(17)18)8-9(14)15/h9H,4-8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNQACRWAFGVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-N-methyl-N-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2862223.png)
![6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2862224.png)




![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862232.png)

![N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B2862234.png)
![(E)-4-(Dimethylamino)-N-[[1-(triazol-1-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2862236.png)
![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2862238.png)
![Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2862240.png)
